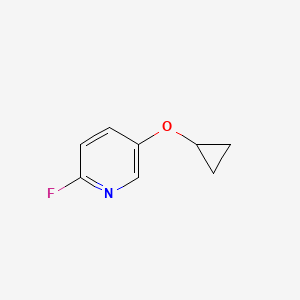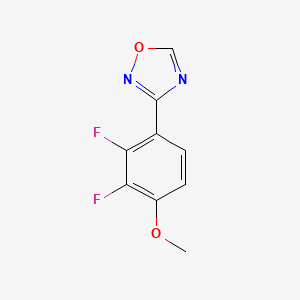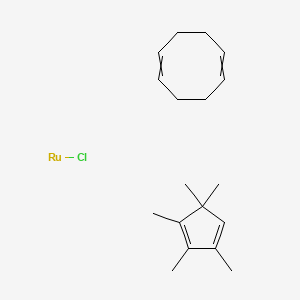![molecular formula C11H7F3N4O B12441216 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12441216.png)
5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile is a chemical compound known for its unique structure and properties This compound features a pyrazole ring substituted with an amino group, a trifluoromethoxyphenyl group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl cyanoacetate in the presence of a base to yield the desired pyrazole derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using a one-pot, multicomponent protocol. This method employs alumina-silica-supported manganese dioxide as a recyclable catalyst in water, along with sodium dodecyl benzene sulphonate at room temperature . This eco-friendly approach enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of substrates.
類似化合物との比較
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound is structurally similar and is used as an intermediate in the synthesis of insecticides.
5-amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: Another similar compound with applications in medicinal chemistry.
Uniqueness
What sets 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile apart is its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and improved pharmacokinetic profiles .
特性
分子式 |
C11H7F3N4O |
|---|---|
分子量 |
268.19 g/mol |
IUPAC名 |
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H7F3N4O/c12-11(13,14)19-9-3-1-8(2-4-9)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2 |
InChIキー |
RWYBGGGNRQGPBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


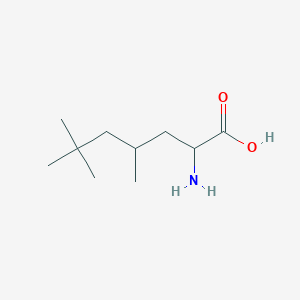
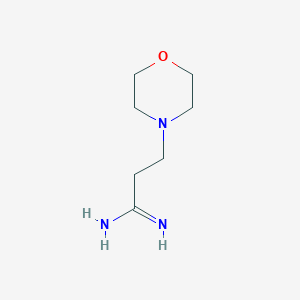
![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)

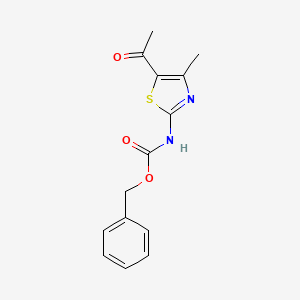
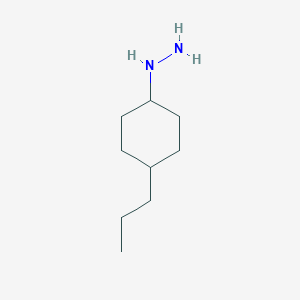

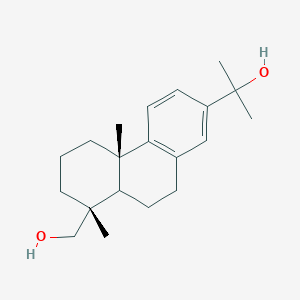


![4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide](/img/structure/B12441178.png)
